2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves the condensation of 2-nitrobenzaldehyde with 2-methyl-3-aminobenzamide under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid or sulfuric acid, to facilitate the formation of the quinazolinone ring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens or alkyl groups with nucleophilic aromatic substitution conditions.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-methyl-3-(2-aminophenyl)quinazolin-4(3H)-one.
Substitution: 2-methyl-3-(2-halophenyl)quinazolin-4(3H)-one or 2-methyl-3-(2-alkylphenyl)quinazolin-4(3H)-one.
Oxidation: 2-carboxy-3-(2-nitrophenyl)quinazolin-4(3H)-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme or receptor, inhibiting its activity and thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
2-methyl-3-(2-nitrophenyl)quinazolin-4(3H)-one can be compared with other quinazolinone derivatives, such as:
2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one: Similar structure but with the nitro group at the para position.
2-methyl-3-(2-aminophenyl)quinazolin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
2-methyl-3-(2-chlorophenyl)quinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of a nitro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1788-94-9 |
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Molecular Formula |
C15H11N3O3 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-methyl-3-(2-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H11N3O3/c1-10-16-12-7-3-2-6-11(12)15(19)17(10)13-8-4-5-9-14(13)18(20)21/h2-9H,1H3 |
InChI Key |
HJMTVXOVYRQCTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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